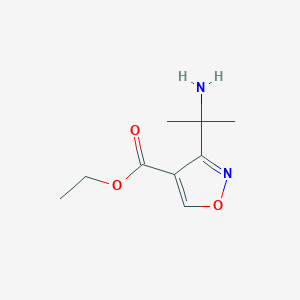

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-8(12)6-5-14-11-7(6)9(2,3)10/h5H,4,10H2,1-3H3 |

InChI Key |

PBKSRFGAJJRPSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CON=C1C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In this case, the 1,3-dipole can be generated from an alkyne and nitrile oxide . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate, exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives possess antibacterial and antifungal activities comparable to established antibiotics like ciprofloxacin . The structural modifications of isoxazoles enhance their ability to target resistant bacterial strains, making them promising candidates for new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. A notable study demonstrated that isoxazole derivatives exhibit potent cytotoxic effects against lung cancer cells (A549), with some compounds showing enhanced activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, which highlights the potential of ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate in cancer therapy .

Androgen Receptor Modulation

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate has been identified as a potential modulator of androgen receptors (AR). Research has shown that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent conditions such as prostate cancer . These compounds can selectively inhibit or activate AR signaling pathways, offering a therapeutic strategy for managing diseases linked to androgen excess.

Inhibitory Effects on Inflammatory Pathways

The compound may also play a role in modulating inflammatory responses. It has been suggested that isoxazole derivatives can inhibit specific kinases involved in inflammatory processes, offering potential applications in treating autoimmune diseases and allergic reactions . By targeting these pathways, ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate could contribute to the development of novel anti-inflammatory therapies.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is crucial for optimizing its therapeutic potential. The compound can be synthesized through multicomponent reactions involving hydroxylamine hydrochloride and various aldehydes, leading to diverse isoxazole derivatives with enhanced biological activity . Analyzing the SAR helps identify key functional groups that contribute to its efficacy against specific biological targets.

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted isoxazole carboxylates. Below is a comparative analysis with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Key Observations:

This difference may improve aqueous solubility and bioavailability. In contrast, the 2-aminopropan-2-yl group is electron-donating, which could stabilize the ring against electrophilic attack .

Melting Points and Crystallinity: Compounds with bulky aromatic substituents (e.g., 3e and 2e) exhibit higher melting points (114–117°C), likely due to enhanced intermolecular π-π stacking and van der Waals interactions. The target compound’s lower molecular weight and flexible amino group may reduce crystallinity, though data are lacking .

Synthetic Yields: Derivatives with electron-deficient ketone groups (e.g., 2e and 2h) show high yields (89–98%), possibly due to favorable reaction kinetics in Corey-Bakshi-Shibata reductions.

Spectroscopic Signatures: The 2-oxo-2-methyl group in 2e results in a distinct 13C-NMR signal at δ 173.48 ppm (C=O), absent in the target compound. The amino group in the target compound would likely show 1H-NMR signals near δ 1.5–2.5 ppm for -NH2, though this is speculative without direct data .

Biological Implications: The amino group in the target compound could serve as a pharmacophore in drug design, enabling interactions with enzyme active sites or receptors. This contrasts with the chlorophenyl groups in 2h, which may enhance lipophilicity and membrane permeability .

Biological Activity

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate features an isoxazole ring, which is known for its diverse biological activities. The presence of the ethyl ester and the amino group contributes to its pharmacological properties.

Biological Activity Overview

- Antioxidant Activity :

- Neuroprotective Effects :

-

Anticancer Potential :

- A study evaluating various isoxazole derivatives showed that certain compounds exhibited significant cytotoxicity against cancer cell lines, including Huh7 (liver cancer) and MCF7 (breast cancer). The mechanism involved cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4) levels, indicating potential for further development as anticancer agents .

Case Studies

-

In Vitro Studies :

- Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate was tested against several cancer cell lines using the sulforhodamine B assay. Results indicated that compounds with similar structures caused significant growth inhibition in liver cancer cells, suggesting a promising avenue for therapeutic development .

- Mechanistic Insights :

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant | N/A | N/A | ROS scavenging |

| Cytotoxicity | Huh7 | 15 | G0/G1 phase arrest, CDK4 downregulation |

| Neuroprotection | N/A | N/A | Inhibition of System xc− transporter |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate and related derivatives?

- Methodological Answer: The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, enaminones or α,β-unsaturated carbonyl compounds react with hydroxylamine under reflux conditions to form the isoxazole core . In the case of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate, the Corey-Bakshi-Shibata (CBS) reduction has been utilized to introduce chiral centers, as demonstrated in analogous compounds where ketone intermediates are reduced enantioselectively using catalysts like oxazaborolidines . Key steps include:

- Cyclization: Reaction of ethyl acetoacetate derivatives with hydroxylamine.

- Functionalization: Introduction of the 2-aminopropan-2-yl group via nucleophilic substitution or reductive amination.

- Purification: Column chromatography or recrystallization from hexane/ethyl acetate mixtures .

Q. What spectroscopic techniques are critical for characterizing Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate?

- Methodological Answer:

- 1H/13C-NMR: Assign signals for the isoxazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ 160–170 ppm). The 2-aminopropan-2-yl group typically shows a singlet for the geminal methyl groups (δ 1.2–1.5 ppm) and a broad NH2 signal (δ 2.0–3.0 ppm) .

- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 250–300 for similar derivatives) and fragmentation patterns (e.g., loss of CO2Et or NH2 groups) .

- Elemental Analysis: Validate C, H, N percentages (e.g., ±0.3% deviation from calculated values) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and bond lengths. For example:

- Software Tools: Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Validation: Check for R-factor convergence (<0.05) and validate hydrogen bonding networks (e.g., NH2···O=C interactions) .

- Case Study: In analogous compounds, SCXRD confirmed the isoxazole ring planarity and substituent orientations, resolving discrepancies in NMR assignments .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents (e.g., anthracenyl groups) on the isoxazole ring?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution rates .

- Temperature Control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

- Yield Data: For anthracenyl-substituted analogs, yields improved from 64% to 91% by optimizing stoichiometry and reaction time .

Q. What strategies address contradictions between computational predictions and experimental spectral data?

- Methodological Answer:

- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational mismatches .

- Dynamic Effects: Consider rotameric equilibria (e.g., ester group rotation) causing split signals in NMR .

- Validation: Cross-check with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and HRMS for exact mass confirmation .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive isoxazole derivatives?

- Methodological Answer:

- Functional Group Variation: Replace the 2-aminopropan-2-yl group with halogenated or aryl substituents to modulate lipophilicity .

- Biological Assays: Test analogs for antitrypanosomal or antibacterial activity, correlating substituent size/polarity with IC50 values .

- Case Study: Derivatives with electron-withdrawing groups (e.g., Cl, CF3) showed enhanced bioactivity due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.